molecular formula C16H17NO4S B270115 N-(2-methoxyphenyl)-3-(phenylsulfonyl)propanamide

N-(2-methoxyphenyl)-3-(phenylsulfonyl)propanamide

Cat. No. B270115
M. Wt: 319.4 g/mol
InChI Key: TZFSFRHRQXJVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-3-(phenylsulfonyl)propanamide, commonly known as MPS, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of MPS is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It may also modulate the activity of various signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
MPS has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and to improve glucose tolerance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPS in lab experiments is its well-established synthesis method and its availability in large quantities. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using MPS is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on MPS. One of the areas of interest is its potential use in the treatment of cancer. It has been found to exhibit anticancer activity in various cancer cell lines and animal models. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of MPS and its potential therapeutic applications.

Synthesis Methods

The synthesis of MPS involves the reaction of 2-methoxybenzylamine with 3-bromopropionyl chloride in the presence of triethylamine, followed by the reaction with phenylsulfonyl chloride in the presence of potassium carbonate. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

MPS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

properties

Product Name

N-(2-methoxyphenyl)-3-(phenylsulfonyl)propanamide

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C16H17NO4S/c1-21-15-10-6-5-9-14(15)17-16(18)11-12-22(19,20)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

TZFSFRHRQXJVIK-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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